4-Bromo-2-methyl-5-nitropyridine
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Overview
Description
4-Bromo-2-methyl-5-nitropyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom at the fourth position, a methyl group at the second position, and a nitro group at the fifth position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-5-nitropyridine typically involves the bromination of 2-methyl-5-nitropyridine. One common method includes the reaction of 2-methyl-5-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling: Boronic acids with palladium catalysts and bases like potassium carbonate.
Major Products:
Substitution: 4-Amino-2-methyl-5-nitropyridine.
Reduction: 4-Bromo-2-methyl-5-aminopyridine.
Coupling: Biaryl derivatives.
Scientific Research Applications
4-Bromo-2-methyl-5-nitropyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and potential pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-nitropyridine depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and nitro groups play crucial roles in its binding affinity and reactivity with biological targets .
Comparison with Similar Compounds
- 2-Bromo-5-nitropyridine
- 4-Bromo-2-methylpyridine
- 2-Methyl-5-nitropyridine
Comparison: 4-Bromo-2-methyl-5-nitropyridine is unique due to the simultaneous presence of bromine, methyl, and nitro groups on the pyridine ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis compared to its analogs .
Properties
IUPAC Name |
4-bromo-2-methyl-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)6(3-8-4)9(10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPUFNSFBDLNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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